p-Chloroacetanilide
Description
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Properties
CAS No. |
593-03-7 |
|---|---|
Molecular Formula |
C12H9ClO |
Origin of Product |
United States |
Synthesis and Preparative Methodologies of P Chloroacetanilide
Conventional Laboratory Synthesis Approaches
The most widely documented method for preparing p-chloroacetanilide involves the acetylation of p-chloroaniline. This reaction typically employs acetic anhydride (B1165640) or acetyl chloride as the acetylating agent under controlled conditions.
N-Acetylation of p-Chloroaniline with Acetic Anhydride or Acetyl Chloride
The N-acetylation of p-chloroaniline is a nucleophilic acyl substitution reaction where the amine group of p-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).
When using acetic anhydride, the reaction can be summarized as:
p-Chloroaniline + Acetic anhydride → 4'-Chloroacetanilide + Acetic acid
Key parameters influencing the yield and efficiency of this reaction include the molar ratio of reactants, temperature, and solvent. A molar ratio of 1:1.2 of p-chloroaniline to acetic anhydride is often used to ensure complete acetylation. Reactions are typically conducted under reflux conditions (120–130°C) to accelerate the reaction kinetics. Glacial acetic acid is commonly employed as both a solvent and a catalyst, although solvent-free conditions have also been explored. Incomplete acetylation can lead to residual p-chloroaniline. Using an excess of acetic anhydride (e.g., 1.5 equivalents) can help suppress this issue.
A standard laboratory procedure involves dissolving p-chloroaniline in glacial acetic acid, followed by the dropwise addition of acetic anhydride with stirring. The mixture is then typically refluxed for a period, such as 4 hours. The product, this compound, is often precipitated by pouring the reaction mixture into ice water and can be purified by recrystallization, commonly from an ethanol/water mixture, yielding 85–90%.
Using acetyl chloride as the acetylating agent also facilitates the N-acetylation of p-chloroaniline. This reaction also proceeds via nucleophilic acyl substitution. While specific detailed protocols for the preparation of this compound directly from p-chloroaniline and acetyl chloride were not extensively detailed in the search results, related reactions involving the acylation of chloroanilines with acetyl chloride in aprotic solvents at low temperatures have been described for the synthesis of other chloroacetanilide isomers, such as m-chloroacetanilide. google.com This suggests that acetyl chloride is a viable acylating agent for p-chloroaniline as well, following similar mechanistic principles.
| Reactants | Acetylating Agent | Solvent (Typical) | Temperature (Typical) | Molar Ratio (Aniline:Agent) (Typical) | Yield (Typical) |
|---|---|---|---|---|---|
| p-Chloroaniline | Acetic Anhydride | Glacial Acetic Acid | Reflux (120-130°C) | 1:1.2 - 1:1.5 | 85-90% |
| p-Chloroaniline | Acetyl Chloride | Aprotic solvent | Low temperature | Not specified for p-isomer | Not specified |
Alternative and Specialized Synthetic Routes
Beyond the conventional acetylation of p-chloroaniline, alternative synthetic routes to this compound exist, including methods that involve the chlorination of acetanilide (B955).
N-Chlorination of Acetanilide
The N-chlorination of acetanilide followed by rearrangement is a known method that can lead to chlorinated acetanilides, including this compound. This process often involves the initial formation of N-chloroacetanilide. rsc.orgroyalholloway.ac.ukzenodo.org N-chloroacetanilide is known to undergo rearrangement, particularly in the presence of acids, to yield ring-chlorinated products, specifically a mixture of ortho- and para-chloroacetanilides. rsc.orgroyalholloway.ac.ukzenodo.orgwgtn.ac.nzzenodo.org This rearrangement is often referred to as the Orton rearrangement. rsc.orgzenodo.orgwgtn.ac.nz
Early studies suggested that the chlorination of acetanilide to yield ortho- and para-chloroacetanilide proceeded in two stages, involving the formation of an N-chloro intermediate. royalholloway.ac.uk The rearrangement of N-chloroacetanilide in the presence of acids is believed to occur through an intermolecular mechanism, involving the reversible reaction of N-chloroacetanilide with hydrochloric acid to yield acetanilide and chlorine, with the subsequent attack of chlorine on the acetanilide ring forming the chloroacetanilides. zenodo.orgwgtn.ac.nz Research has indicated that the ratio of ortho- to para-chloroacetanilide formed is the same whether starting from N-chloroacetanilide and hydrochloric acid or from acetanilide and molecular chlorine, supporting an intermolecular pathway. royalholloway.ac.uk
One method for preparing this compound via this route involves the reaction of acetanilide with sodium hypochlorite (B82951) in the presence of an acid catalyst. biosynth.com While this method can produce this compound, it is important to note that the Orton rearrangement typically yields a mixture of both the ortho and para isomers. zenodo.org For instance, chlorination of acetanilide by bleaching powder in acetic acid solution has been reported to yield a mixture containing a significant proportion of o-chloroacetanilide (40-46%) alongside this compound. zenodo.org Chlorination by chlorine in glacial acetic acid can result in a different proportion, with o-chloroacetanilide representing about 30% of the product. zenodo.org
Therefore, while N-chlorination of acetanilide followed by rearrangement serves as an alternative route to this compound, it often requires subsequent separation techniques to isolate the pure para isomer from the ortho isomer and potentially other byproducts like dichloroacetanilide, which can form under certain conditions. zenodo.org
| Starting Material | Reagent | Catalyst (Typical) | Conditions (Typical) | Products Formed | Notes |
|---|---|---|---|---|---|
| Acetanilide | Sodium Hypochlorite | Acid | Aqueous/Acidic conditions | o- and this compound | Often yields a mixture of isomers. zenodo.org |
| Acetanilide | Chlorine | Acid | Glacial Acetic Acid | o- and this compound | Ratio of isomers can vary. zenodo.org |
Chemical Reactivity and Reaction Mechanisms of P Chloroacetanilide
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile substitutes a hydrogen atom on the aromatic ring slideplayer.com. The reactivity and regioselectivity of EAS on substituted benzenes are significantly influenced by the nature and position of the existing substituents. In p-chloroacetanilide, the acetamido group (-NHCOCH3) is an activating and ortho/para-directing group due to the electron-donating effect of the nitrogen atom's lone pair, while the chlorine atom is a deactivating but also ortho/para-directing group (though its deactivating effect is stronger than its directing effect) slideplayer.comijream.orgaskfilo.com. The interplay of these groups dictates the favored positions for electrophilic attack.
Kinetic and Mechanistic Studies of Bromination
Kinetic studies of the bromination of acetanilide (B955) and substituted acetanilides, including this compound, have been conducted to understand the reaction rates and mechanisms niscpr.res.inorientjchem.org. Bromination is a classic example of EAS, typically involving an activated bromine species as the electrophile slideplayer.com. Studies using techniques like competition kinetics have been employed to determine the reaction rates of fast bromination reactions of chloroacetanilide regioisomers in aqueous solution ijream.org.
In the bromination of this compound, the acetamido group is the stronger activator and directs the incoming bromine predominantly to the ortho positions relative to itself. Since the para position is occupied by chlorine, the bromination primarily occurs at the two equivalent ortho positions adjacent to the acetamido group, leading to the formation of 2-bromo-4-chloroacetanilide and 6-bromo-4-chloroacetanilide askfilo.comchegg.com.
Studies involving bromination by N-bromoacetamide (NBA) in aqueous perchloric acid medium have shown that the reaction is first order in NBA and fractional order in the substrate (this compound). niscpr.res.in. The reaction is also acid-catalyzed, with a first-order dependence on the concentration of H+ ions. Added chloride and bromide ions have been observed to have a pronounced catalytic effect niscpr.res.in. A proposed mechanism involves the formation of an N-halo intermediate in an equilibrium step, followed by an Orton rearrangement to the nuclear brominated product in a rate-determining step involving H+ catalysis niscpr.res.in.
Influence of Regioisomeric Structure on Reactivity
The position of the chlorine atom on the acetanilide core significantly influences the rate of electrophilic aromatic substitution reactions, such as bromination. Studies comparing the bromination rates of ortho-, meta-, and para-chloroacetanilide have shown that the rate of bromination is greatest for this compound, followed by m-chloroacetanilide, with o-chloroacetanilide being the slowest ijream.org. This difference in reactivity is attributed to the electronic effects of the chlorine substituent at different positions and potential steric hindrance in the case of the ortho isomer ijream.org.
Data from kinetic studies on the bromination of chloroacetanilide regioisomers can be presented in a table to highlight the differences in reactivity:
| Regioisomer | Specific Reaction Rate (M⁻¹S⁻¹) |
| This compound | 1.7 x 10⁵ ijream.org |
| m-Chloroacetanilide | 1.8 x 10⁵ ijream.org |
| o-Chloroacetanilide | 1.3 x 10⁵ ijream.org |
Note: The values presented are specific reaction rates obtained from competitive kinetics studies of fast brominations in aqueous solution. ijream.org
N-Chlorination and Rearrangement Processes
This compound can undergo N-chlorination, where a chlorine atom is introduced to the nitrogen atom of the acetamido group, forming N-chloro-p-chloroacetanilide. This N-chloro intermediate is known to undergo rearrangement reactions, notably the Orton rearrangement, under acidic conditions.
Kinetics and Mechanism of Chlorination by Halogenating Agents (e.g., Chloramine-T)
The kinetics and mechanism of chlorination of acetanilide and substituted acetanilides, including this compound, by halogenating agents like Chloramine-T (CAT) have been investigated zenodo.orgscribd.comorientjchem.org. Studies using Chloramine-T in aqueous acetic acid medium in the presence of acids like HClO4 and HCl have shown that the reaction is first order with respect to CAT concentration zenodo.orgscribd.com. The order with respect to the substrate (this compound) has been found to be fractional zenodo.orgscribd.com. The reaction is acid-catalyzed, and added chloride ions have a pronounced catalytic effect zenodo.orgscribd.com.
A proposed mechanism for the chlorination by Chloramine-T involves the formation of an N-chloro intermediate in an equilibrium step zenodo.orgscribd.com. This is followed by an intermolecular Orton rearrangement in the rate-determining step, which is catalyzed by H+ ions zenodo.orgscribd.com. The reaction rate decreases with an increase in the pH of the medium zenodo.org.
Activation parameters for the chlorination of substituted acetanilides by Chloramine-T have been computed. For this compound, the activation energy (ΔE‡) is approximately 15.25 kcal/mole, and the entropy of activation (ΔS‡) is approximately -33.71 e.u. zenodo.orgscribd.com.
Data on activation parameters for the chlorination of acetanilides by Chloramine-T:
| Substrate | ΔE‡ (kcal/mole) | ΔS‡ (e.u.) |
| Acetanilide | 15.15 zenodo.orgscribd.com | -32.95 zenodo.orgscribd.com |
| p-Methylacetanilide | 14.08 zenodo.orgscribd.com | -36.69 zenodo.orgscribd.com |
| This compound | 15.25 zenodo.orgscribd.com | -33.71 zenodo.orgscribd.com |
| o-Chloroacetanilide | 17.60 zenodo.orgscribd.com | -27.05 zenodo.orgscribd.com |
Note: Activation parameters were computed at 60°C. zenodo.orgscribd.com
Orton Rearrangement Mechanisms of N-Chloro Intermediates
The Orton rearrangement is a well-known acid-catalyzed intramolecular rearrangement of N-haloanilides to their corresponding ortho- and para-halo isomers wgtn.ac.nzkharagpurcollege.ac.inkyoto-u.ac.jp. In the case of N-chloroacetanilide (and by extension, N-chloro-p-chloroacetanilide), the rearrangement leads to the formation of ring-chlorinated products. The mechanism of the Orton rearrangement has been a subject of considerable study, and evidence supports an intermolecular pathway wgtn.ac.nzkharagpurcollege.ac.in.
The generally accepted mechanism involves the reversible reaction of the N-chloro intermediate with an acid (commonly HCl) to yield the parent acetanilide and molecular chlorine wgtn.ac.nzroyalsocietypublishing.org. The liberated chlorine then undergoes electrophilic attack on the aromatic ring of the acetanilide (or this compound), leading to the formation of the ring-chlorinated products wgtn.ac.nzroyalsocietypublishing.org. The acid catalysis is crucial for this process wgtn.ac.nzkyoto-u.ac.jp.
Studies have also explored the Orton rearrangement under neutral conditions, suggesting a radical mechanism initiated by the homolytic cleavage of the N-Cl bond tandfonline.comtandfonline.com. However, in the presence of acid, the ionic intermolecular mechanism involving the release and subsequent electrophilic attack of chlorine is considered the major process tandfonline.comtandfonline.com. The rearrangement of N-chloroacetanilide catalyzed by acid in hydroxylic solvents produces a mixture of ortho- and para-chloroacetanilides kyoto-u.ac.jp.
Nucleophilic Substitution Reactions on the Chloroacetyl Moiety
The chloroacetyl group (-COCH2Cl) in this compound contains a reactive carbon-chlorine bond that is susceptible to nucleophilic substitution reactions. This is a characteristic reactivity of α-halo ketones and amides. Various nucleophiles can attack the carbon atom bonded to the chlorine, displacing the chloride ion.
Studies on chloroacetanilide herbicides, which also contain a chloroacetyl moiety, have investigated their degradation mechanisms via nucleophilic substitution. These studies suggest that the substitution of the chlorine atom by a different functional group occurs through an intermolecular SN2 process mdpi.comnih.govresearchgate.net. The nature of the nucleophile significantly affects the reaction rate, with sulfur-containing nucleophiles generally being more reactive than others like bromide or iodide ions mdpi.comnih.govresearchgate.net.
Computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of nucleophilic substitution on chloroacetanilide compounds. These studies indicate that the process is typically an asynchronous SN2 reaction mdpi.comnih.govresearchgate.net. The geometrical and electronic changes during the reaction contribute to the activation energy mdpi.comnih.gov.
The chloroacetyl group in this compound can react with nucleophiles such as amines or thiols smolecule.com. This reactivity is important in the synthesis of other compounds where the chlorine atom is replaced by a different group smolecule.comontosight.ai. Hydrolysis of the chloroacetyl group can also occur in aqueous conditions, yielding the corresponding carboxylic acid derivative smolecule.com.
Theoretical and Experimental Studies of Nucleophilic Attack by Anions (e.g., HS⁻, Br⁻, I⁻, S₂O₃²⁻)
Theoretical and experimental studies have investigated the nucleophilic attack on chloroacetanilide compounds, including those structurally related to this compound, by various anions such as HS⁻, Br⁻, I⁻, and S₂O₃²⁻. These studies often employ computational methods, such as Density Functional Theory (DFT), to understand the reaction mechanisms and energy profiles. mdpi.comresearchgate.netmdpi.comnih.govnih.gov
Research indicates that sulfur-containing nucleophiles, such as HS⁻ and S₂O₃²⁻ (attacking through the sulfur atom), are particularly effective in reacting with chloroacetanilides. mdpi.comresearchgate.net Theoretical evaluations using dispersion-corrected hybrid functionals have shown that nucleophilic attack by a sulfur atom is the most favorable mechanism compared to attack by oxygen, bromine, or iodine. mdpi.comresearchgate.net Activation free energies for these reactions have been computed, providing insights into their feasibility. mdpi.comresearchgate.netresearchgate.net For instance, activation free energies for S_N2 reactions of chloroacetanilides in water with various nucleophiles have been estimated. researchgate.net
Experimental data correlating with computed activation energies support the theoretical findings regarding the relative reactivity of different nucleophiles. mdpi.comresearchgate.net Studies have shown that chloroacetanilide herbicides, which share structural similarities with this compound, are rapidly dechlorinated by thiosulfate (B1220275) salts in various media, suggesting an S_N2 nucleophilic substitution mechanism where chlorine is displaced by thiosulfate. pnas.org
Bimolecular Nucleophilic Substitution (S_N2) Reaction Pathways
The reaction between this compound and nucleophiles often proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.comresearchgate.netnih.govpnas.orglibretexts.orgsaskoer.ca In this concerted one-step process, the nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to the simultaneous formation of a new bond between the nucleophile and the carbon and the breaking of the carbon-chlorine bond. libretexts.orgsaskoer.ca
Theoretical studies on chloroacetanilide herbicides have explored different possible mechanisms, including S_N2 displacement, oxygen assistance, and nitrogen assistance. nih.govnih.gov For most compounds studied, the S_N2 mechanism was found to be the most favorable pathway, exhibiting lower activation barriers compared to mechanisms involving assistance from oxygen or nitrogen atoms. nih.govnih.gov The S_N2 reaction pathway involves a transition state where the carbon atom is partially bonded to both the incoming nucleophile and the leaving chloride group. libretexts.org Analysis of the reaction coordinate in theoretical studies has provided details about the geometrical and electronic rearrangements occurring during the S_N2 process. mdpi.comresearchgate.net
Influence of Nucleophile Nature and Solvent on Reaction Kinetics and Thermodynamics
The nature of the nucleophile significantly influences the kinetics and thermodynamics of nucleophilic substitution reactions involving chloroacetanilides. researchgate.netnumberanalytics.com As discussed, sulfur nucleophiles tend to be more reactive than halide ions in these reactions. mdpi.comresearchgate.net The strength of the nucleophile is a key factor affecting the rate of an S_N2 reaction; stronger nucleophiles generally lead to faster reaction rates. libretexts.orgsaskoer.ca
Solvent effects also play a crucial role in S_N2 reactions. researchgate.netlibretexts.orgnumberanalytics.comspcmc.ac.in The solvent can stabilize or destabilize the reactants, nucleophile, and the transition state, thereby affecting the reaction rate and mechanism. numberanalytics.com Polar protic solvents, such as water or alcohols, can decrease the reactivity of anions through hydrogen bonding and solvation, effectively "caging" the nucleophile and hindering its approach to the electrophilic center. libretexts.orgnumberanalytics.comspcmc.ac.in This strong solvation of the nucleophile in protic solvents can slow down the S_N2 reaction. libretexts.orgspcmc.ac.in
Conversely, polar aprotic solvents, which lack the ability to form strong hydrogen bonds to anions, can enhance the reactivity of nucleophiles. numberanalytics.comspcmc.ac.in These solvents can stabilize the transition state more effectively than the reactants, leading to an increased reaction rate for S_N2 pathways. numberanalytics.com Theoretical studies have also considered the effect of solvation on the activation free energies of nucleophilic substitution reactions with chloroacetanilides, highlighting the importance of solvent models in accurately predicting reactivity. mdpi.comresearchgate.netresearchgate.net
Oxidative Transformations
This compound can undergo oxidative transformations, particularly involving the nitrogen atom of the acetamide (B32628) group.
Microsomal N-Hydroxylation Catalyzed by Cytochrome P-450 Dependent Monooxygenases
Microsomal N-hydroxylation is a significant oxidative pathway for this compound, catalyzed by cytochrome P-450 dependent monooxygenases. spcmc.ac.innih.govnih.govglobalauthorid.comresearchgate.netpsu.edu Studies using liver microsomes have demonstrated that this enzymatic reaction requires NADPH and is inhibited by carbon monoxide, characteristic features of cytochrome P-450-mediated oxidations. psu.edu
The activity of the enzyme catalyzing the N-hydroxylation of this compound can be influenced by inducing agents. For instance, treatment with 3-methylcholanthrene (B14862) has been shown to induce this enzyme activity in hamster liver microsomes, while phenobarbital (B1680315) does not. nih.govpsu.edu The presence of certain substances, such as sodium fluoride, can also enhance the rate of this reaction, potentially by selectively stimulating N-hydroxylation. nih.govpsu.edu The mechanism of cytochrome P-450-mediated oxidation of acetanilides, including this compound, is thought to involve sequential one-electron oxidation steps, potentially abstracting a hydrogen atom from the acetylamino nitrogen. nih.govsigmaaldrich.com
Formation of N-Hydroxy Metabolites and Related Pathways
The primary metabolite formed through the microsomal oxidation of this compound is N-hydroxy-p-chloroacetanilide. spcmc.ac.innih.govpsu.edutandfonline.com This N-hydroxy metabolite can be further transformed through related pathways. N-hydroxylation is considered a crucial step in the metabolic activation of certain aromatic amides and can lead to the formation of reactive intermediates. psu.edu
While the direct subsequent pathways of N-hydroxy-p-chloroacetanilide are not extensively detailed in the provided information, related studies on the metabolism of chloroacetanilide herbicides and similar compounds suggest potential downstream transformations. For example, some chloroacetanilides undergo N-dealkylation and amide hydrolysis. asm.org Oxidative metabolism can also lead to the formation of other products, such as hydroxylated or conjugated species. nih.govnih.govasm.org The formation of N-hydroxy metabolites is often linked to the potential for these compounds to cause toxic effects through the generation of reactive species that can interact with cellular macromolecules. nih.govacs.org
Data Table: Microsomal N-Hydroxylation of this compound
| Requirement/Influence | Effect on N-Hydroxylation Rate | Source |
| NADPH | Required | psu.edu |
| Carbon Monoxide | Inhibits | psu.edu |
| 3-Methylcholanthrene (Inducer) | Induces enzyme activity | nih.govpsu.edu |
| Phenobarbital (Inducer) | No induction | nih.govpsu.edu |
| Sodium Fluoride | Enhances reaction rate | nih.govpsu.edu |
Environmental Fate and Degradation Pathways of Chloroacetanilide Compounds Including P Chloroacetanilide Analogs
Abiotic Degradation Processes
Abiotic degradation processes for chloroacetanilide compounds can involve chemical reactions that occur without the involvement of living organisms. Hydrolysis is one such process. researchgate.netresearchgate.net Additionally, reductive dechlorination can occur, for instance, through reactions with thiosulfate (B1220275) salts or zero-valent iron particles. pnas.orgmdpi.comdss.go.th Studies have shown that chloroacetanilide herbicides can be rapidly dechlorinated by thiosulfate salts in water, sand, and soil through an SN2 nucleophilic substitution mechanism where chlorine is replaced by thiosulfate. pnas.org This reaction can detoxify the herbicide. pnas.org
Advanced Oxidation Processes (AOPs) for Aqueous Remediation
Advanced Oxidation Processes (AOPs) are effective water treatment technologies for degrading pesticides and other recalcitrant organic compounds in water. mdpi.commdpi.com AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), which can oxidize and break down organic pollutants. mdpi.commdpi.comdntb.gov.ua
UV-Activated Peroxide, Persulfate, and Peroxymonosulfate (B1194676) Systems
UV-based AOPs, utilizing UV light in combination with oxidants like hydrogen peroxide (H2O2), persulfate (S2O8²⁻), and peroxymonosulfate (HSO5⁻), have been investigated for the degradation of chloroacetanilide herbicides like alachlor (B1666766). researchgate.netresearchgate.netrsc.orgrsc.org These processes generate reactive radicals that can degrade the herbicides. researchgate.netrsc.org For example, UV/H2O2, UV/S2O8²⁻, and UV/HSO5⁻ processes have been shown to effectively degrade alachlor in water. researchgate.netrsc.orgrsc.org The UV/S2O8²⁻ and UV/H2O2 processes were found to be most effective under acidic conditions (pH 5), while the UV/HSO5⁻ process showed higher efficacy under basic conditions (pH > 8) for alachlor degradation. researchgate.netresearchgate.netrsc.orgrsc.org
pH and Water Matrix Influences on Degradation Kinetics
The kinetics of chloroacetanilide degradation by UV-based AOPs are significantly influenced by pH and the characteristics of the water matrix. researchgate.netresearchgate.netrsc.orgrsc.org The optimal pH for degradation varies depending on the specific AOP used. researchgate.netresearchgate.netrsc.orgrsc.org For instance, acidic conditions favored UV/H2O2 and UV/S2O8²⁻, while alkaline conditions were more effective for UV/HSO5⁻ in alachlor degradation. researchgate.netresearchgate.netrsc.orgrsc.org The water matrix, including the presence of natural organic matter (NOM) and inorganic ions like chloride and bicarbonate, can impact the efficiency of AOPs by scavenging radicals or generating less reactive species. researchgate.netresearchgate.netrsc.orgrsc.orgnih.govpreprints.org Groundwater matrices have been observed to have a greater impact on AOPs compared to surface water. researchgate.netresearchgate.netrsc.orgrsc.org
Biotic Degradation Mechanisms
Microbial degradation is a crucial pathway for the removal of chloroacetanilide herbicides from the environment. researchgate.netresearchgate.netmdpi.com Microorganisms in soil and aquatic systems can transform these compounds through various metabolic processes. researchgate.netresearchgate.netscirp.orgmdpi.com
Microbial Degradation in Soil and Aquatic Systems
Microbial degradation is recognized as the dominant pathway for the degradation of chloroacetanilide herbicides like acetochlor (B104951) in soil and aquatic environments. researchgate.netresearchgate.net This process can lead to the mineralization of the herbicides, breaking them down into simpler compounds. nih.gov Studies have shown that herbicide dissipation is often higher in non-sterilized soil compared to sterilized soil, indicating the significant role of microbial activity in addition to abiotic factors. scirp.org The effectiveness of microbial degradation can be influenced by environmental factors such as pH, temperature, moisture content, organic content, and the presence of suitable microbial populations. psu.eduscirp.orgajol.info
Elucidation of Catabolic Pathways and Metabolites
Bacterial catabolic pathways for chloroacetanilide herbicides often involve initial transformations like N-dealkylation and amide hydrolysis in the upstream pathway. asm.org These steps can lead to the formation of common metabolites such as 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA) from compounds like acetochlor. asm.org The downstream pathway typically involves hydroxylation of aromatic rings, followed by further steps leading to ring cleavage. asm.org
For chloroacetanilide herbicides such as alachlor, metolachlor (B1676510), and acetochlor, ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) metabolites are frequently detected degradation products in groundwater. wisc.edu Studies have shown that these metabolites can be present more frequently and at higher concentrations than their parent compounds in groundwater. wisc.edu
Specific to p-chloroacetanilide, metabolic studies in rats have identified metabolites including 2-acetamido-5-chlorophenol, 4-acetamido-2-chlorophenol, 5-acetamido-2-chlorophenol, and p-acetamidophenol. nih.gov In chicks and rats, p-chloroaniline has also been observed as a metabolite. nih.gov
Enzymatic Systems Involved in Biodegradation
Enzymes play a critical role in the biodegradation of chloroacetanilide compounds. Key enzymatic systems involved include monooxygenases and amidohydrolases. solubilityofthings.comacs.orgdntb.gov.ua
In the degradation of certain chloroacetanilides, a two-component flavoprotein monooxygenase system, such as MeaXY found in Sphingobium species, initiates the downstream pathway by catalyzing the hydroxylation of metabolites like MEA and DEA. asm.orgresearchgate.net These monooxygenases utilize NADH and flavin mononucleotide (FMN) as cofactors and can hydroxylate the aromatic ring at the para-position. asm.org
Cytochrome P450 monooxygenases are also implicated in the degradation of chloroacetanilide herbicides. nih.gov Amidohydrolases are involved in the hydrolysis of the amide bond present in these compounds. dntb.gov.uaresearchgate.net In plants, glutathione (B108866) transferases (GSTs) are crucial for the degradation of chloroacetanilide herbicides, mediating conjugation with glutathione. oup.com
Metabolic Transformations in Biological Systems (Focus on Chemical Pathways)
Metabolic transformations of chloroacetanilide compounds occur in various biological systems, including microorganisms, plants, and animals, involving a range of chemical pathways. These transformations aim to increase the polarity and water solubility of the compounds, facilitating their excretion or further degradation. Metabolic pathways are series of enzyme-catalyzed chemical reactions that transform a starting molecule through intermediates to a final product. solubilityofthings.combccampus.ca
Key chemical transformations include oxidative reactions, hydrolytic cleavage, N-dealkylation, and conjugation. nih.govasm.orgoup.commdpi.comnih.gov For instance, microbial metabolism can involve N-dealkylation followed by amide hydrolysis. mdpi.com In mammals, various oxidation and conjugation reactions are prominent. nih.govnih.gov
Formation of Oxidative and Hydrolytic Metabolites
Oxidative and hydrolytic reactions lead to the formation of several key metabolites from this compound and its analogs.
The oxidation of 4-chloroacetanilide to N-hydroxy-4-chloroacetanilide is catalyzed by monooxygenases, such as those found in hamster-liver microsomes. nih.gov This enzymatic reaction is a typical mono-oxygenation. nih.gov
Hydrolytic and oxidative processes also result in the formation of 4-chloroglycolanilide and 4-chlorooxanilic acid. nih.govresearchgate.net Studies in rabbits showed that 4-chloroacetanilide was oxidized to both 4-chloroglycolanilide and 4-chlorooxanilic acid, which were detected in urine. nih.govresearchgate.net In pigs, however, while 4-chloroglycolanilide was found in urine after administration of 4-chloroacetanilide, 4-chlorooxanilic acid was not detected. researchgate.net This suggests that pigs may be unable to oxidize 4-chloroglycolanilide to 4-chlorooxanilic acid, unlike rabbits. researchgate.net The low yield of 4-chloroglycolanilide in pig urine might also be partly attributed to its rapid decomposition observed with pig liver and kidney homogenates in vitro. researchgate.net N-hydroxy-4-chloroacetanilide was not found in the urine of rabbits injected with 4-chloroacetanilide. researchgate.net
Below is a table summarizing some of the key metabolites mentioned:
| Metabolite Name | Parent Compound(s) from search results | Formation Pathway (from search results) |
| 2-methyl-6-ethylaniline (MEA) | Acetochlor (a chloroacetanilide) | N-dealkylation, amide hydrolysis asm.org |
| 2,6-diethylaniline (DEA) | Chloroacetanilides | N-dealkylation, amide hydrolysis asm.org |
| Ethane sulfonic acid (ESA) | Alachlor, Metolachlor, Acetochlor | Degradation product wisc.edu |
| Oxanilic acid (OA) | Alachlor, Metolachlor, Acetochlor | Degradation product wisc.edu |
| 2-acetamido-5-chlorophenol | This compound | Metabolism in rats nih.gov |
| 4-acetamido-2-chlorophenol | This compound | Metabolism in rats nih.gov |
| 5-acetamido-2-chlorophenol | This compound | Metabolism in rats nih.gov |
| p-acetamidophenol | This compound | Metabolism in rats nih.gov |
| p-chloroaniline | This compound | Metabolism in chicks & rats nih.gov |
| N-hydroxy-4-chloroacetanilide | 4-chloroacetanilide | Oxidation by monooxygenase nih.gov |
| 4-chloroglycolanilide | 4-chloroacetanilide, 4-chloroaniline (B138754) | Oxidation nih.govresearchgate.net |
| 4-chlorooxanilic acid | 4-chloroacetanilide, 4-chloroaniline | Oxidation nih.govresearchgate.net |
Synthesis and Research Applications of P Chloroacetanilide Derivatives
Synthesis of Heterocyclic Compounds
The synthesis of complex heterocyclic structures often relies on versatile starting materials that can be chemically modified to build intricate molecular frameworks. p-Chloroacetanilide serves as a valuable precursor in the multi-step synthesis of various heterocyclic compounds, primarily through its conversion into chalcone (B49325) intermediates. The general pathway involves the initial transformation of this compound to a more reactive ketone, 4-chloroacetophenone. This ketone then undergoes a base-catalyzed condensation reaction with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone. These chalcones are key synthons for a variety of cyclization reactions.
The conversion of this compound to the necessary 4-chloroacetophenone intermediate can be achieved through hydrolysis to 4-chloroaniline (B138754), followed by diazotization and subsequent reactions. Once 4-chloroacetophenone is obtained, it serves as the cornerstone for building the chalcone backbone. The Claisen-Schmidt condensation is a widely employed method for this purpose, reacting the acetophenone (B1666503) derivative with a suitable aromatic aldehyde in the presence of a base like sodium hydroxide. rsc.orgresearchgate.netyoutube.com
Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. The synthesis of pyrazoline derivatives from this compound begins with the preparation of a chalcone derived from 4-chloroacetophenone.
This chalcone, characterized by its reactive α,β-unsaturated ketone moiety, is then subjected to a cyclization-condensation reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine. The reaction typically proceeds by refluxing the chalcone and the hydrazine reagent in a suitable solvent like ethanol. The nucleophilic attack by the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration, leads to the formation of the stable pyrazoline ring. The specific substituents on the final pyrazoline derivative can be varied by selecting different aromatic aldehydes for the initial chalcone synthesis.
Table 1: General Reaction Scheme for Pyrazoline Synthesis
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Chloroacetophenone, Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH, Ethanol (Claisen-Schmidt Condensation) | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (A Chalcone) |
| 2 | Chalcone Intermediate | Hydrazine Hydrate, Ethanol, Reflux | 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (A Pyrazoline Derivative) |
Isoxazolines are another class of important five-membered heterocycles, containing one nitrogen and one oxygen atom adjacent to each other. Similar to pyrazoline synthesis, the pathway to isoxazoline (B3343090) derivatives from this compound also proceeds through a chalcone intermediate.
The key step in forming the isoxazoline ring is the reaction of the 4-chloroacetophenone-derived chalcone with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out under reflux in a solvent like ethanol, often in the presence of a mild base or acid catalyst such as sodium acetate (B1210297) or acetic acid. The hydroxylamine adds across the α,β-unsaturated system of the chalcone, leading to a cyclization reaction that forms the isoxazoline ring. The versatility of this method allows for the synthesis of a wide array of isoxazoline derivatives by modifying the aldehyde used in the preceding chalcone synthesis step.
Table 2: General Reaction Scheme for Isoxazoline Synthesis
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Chloroacetophenone, Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH, Ethanol (Claisen-Schmidt Condensation) | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (A Chalcone) |
| 2 | Chalcone Intermediate | Hydroxylamine Hydrochloride (NH₂OH·HCl), Acetic Acid, Ethanol, Reflux | 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole (An Isoxazoline Derivative) |
Role as Intermediate in Advanced Organic Synthesis
This compound is a significant intermediate in organic synthesis, valued for the chemical handles it provides for constructing more complex molecules. chemicalbook.com Its primary utility stems from its N-acetyl protected aniline (B41778) structure, which can be readily hydrolyzed to 4-chloroaniline. 4-chloroaniline is a foundational building block for a range of chemical products due to the reactivity of the aromatic ring and the amino group.
The 4-chloroaniline moiety, derived from this compound, is incorporated into the structure of numerous commercially important products, particularly in the pharmaceutical and agrochemical sectors. wikipedia.orginchem.org
In the pharmaceutical industry, 4-chloroaniline is a known precursor in the synthesis of the widely used antiseptic and disinfectant, chlorhexidine. wikipedia.org It is also used in the development of other pharmaceutical agents, including treatments for certain parasitic infections. biosynth.com
In the agrochemical field, 4-chloroaniline is a key intermediate for several widely used herbicides and pesticides. chemicalbook.com For instance, it is a starting material for the manufacture of phenylurea herbicides such as monolinuron. wikipedia.org It is also used to produce other crop protection agents like the herbicide anilofos (B1665504) and the insecticide diflubenzuron. wikipedia.orginchem.org The chloroacetanilide class of herbicides itself, which includes compounds like alachlor (B1666766) and metolachlor (B1676510), highlights the importance of this chemical structure in agriculture, although these are not directly synthesized from this compound. wisc.edunih.gov
Table 3: Examples of Products Derived from 4-Chloroaniline (a this compound derivative)
| Product Name | Class | Application |
|---|---|---|
| Chlorhexidine | Pharmaceutical | Antiseptic, Disinfectant |
| Monolinuron | Agrochemical | Herbicide |
| Anilofos | Agrochemical | Herbicide |
| Diflubenzuron | Agrochemical | Insecticide |
Impact as Impurity in Crystallization Processes
In pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is critical. Even small amounts of impurities can significantly affect the manufacturing process and the final product's physical properties. This compound is a well-documented impurity in the synthesis of paracetamol (acetaminophen) and has a pronounced impact on its crystallization. chemicalbook.com
The presence of this compound as an impurity during the crystallization of paracetamol from solution has a dramatic effect on the resulting crystal morphology, or habit. wikipedia.org Paracetamol typically crystallizes from alcoholic solvents to form stable, prismatic (or equant) crystals, which are desirable for downstream processing such as filtration, drying, and tableting.
However, when this compound is present, even in small quantities, it disrupts the normal crystal growth process. The impurity molecules selectively adsorb onto specific faces of the growing paracetamol crystals. This adsorption inhibits the growth of these faces, causing the crystal to elongate in other directions. The result is a significant change in crystal habit from the desired prismatic shape to a highly undesirable needle-like morphology. rsc.orgwikipedia.org These needle-shaped crystals tend to have poor flowability and filtration characteristics, which complicates manufacturing processes. wikipedia.org Studies have shown that while this compound does not significantly affect the solubility of paracetamol in solvents like 2-propanol, its primary impact is on the crystal growth kinetics and morphology. wikipedia.org
Table 4: Effect of this compound Impurity on Paracetamol Crystallization
| Condition | Observed Crystal Habit | Implications for Manufacturing |
|---|---|---|
| Pure Paracetamol | Prismatic | Good flowability, efficient filtration and drying. |
| Paracetamol with this compound Impurity | Needle-like | Poor flowability, difficult filtration, potential for increased particle breakage. wikipedia.org |
Structure-Activity Relationships in Environmental Transport (e.g., Soil Mobility)
The environmental transport and fate of this compound derivatives, particularly the widely used chloroacetanilide herbicides, are significantly influenced by their molecular structure. The mobility of these compounds in soil, a key factor determining their potential for groundwater contamination, is primarily governed by their adsorption to soil particles. This adsorption is, in turn, dictated by the specific chemical moieties attached to the this compound core structure.
Research into the structure-activity relationships of these compounds reveals that the nature and position of substituents on the aromatic ring and the N-alkoxyalkyl side chain play a crucial role in their interaction with soil components like organic matter and clay minerals. nih.govusda.govillinois.edu The primary mechanisms for these interactions include hydrogen bonding and charge-transfer bonds. nih.gov
Studies comparing the soil adsorption of several common chloroacetanilide herbicides have established a general order of sorptivity. On various soils and soil humic acids, the adsorption typically decreases in the following order: metolachlor > acetochlor (B104951) > propachlor (B1678252) > alachlor. nih.govillinois.edu However, this order can change depending on the specific soil composition. For instance, on Ca(2+)-montmorillonite clay, the order has been observed as metolachlor > acetochlor > alachlor > propachlor. nih.govillinois.edu This highlights the complex interplay between the chemical structure of the herbicide and the specific characteristics of the soil matrix.
The structural differences among these herbicides account for their differential adsorption. For example, the presence of different alkyl and alkoxyalkyl groups on the nitrogen atom and the phenyl ring affects the molecule's polarity, size, and steric hindrance, all of which influence its ability to bind to soil particles. nih.gov It has been noted that these orders of sorptivity cannot be simply correlated with the herbicides' water solubility or their octanol-water partition coefficients (Kow), indicating that more specific molecular interactions are at play. usda.gov
The persistence of these compounds in soil, often expressed as their half-life (DT50), is another critical aspect of their environmental fate that is linked to their chemical structure. For instance, in a silty clay loam soil, the half-lives of alachlor, butachlor, and pretilachlor (B132322) were reported to be 9.3, 12.7, and 7.3 days, respectively. researchgate.net These differences can be attributed to their respective chemical structures, which influence their susceptibility to microbial degradation and their adsorption characteristics. researchgate.net
Below are data tables summarizing key physicochemical properties and soil mobility parameters for several this compound derivatives, illustrating the structure-activity relationships discussed.
Table 1: Comparative Soil Mobility Parameters of Selected this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow | Soil Half-life (DT50) (days) | Adsorption Order on Soil/Humic Acid |
| Metolachlor | 283.77 | 530 | 3.13 | - | 1 |
| Acetochlor | 269.77 | 223 | 3.03 | - | 2 |
| Propachlor | 211.69 | 580 | 2.3 | - | 3 |
| Alachlor | 269.77 | 240 | 3.09 | 9.3 | 4 |
| Butachlor | 311.86 | 23 | 4.5 | 12.7 | - |
| Pretilachlor | 311.86 | 50 | 4.08 | 7.3 | - |
Data sourced from multiple studies and databases; conditions for half-life measurements may vary.
Table 2: Freundlich Adsorption Coefficients (Kf) and Organic Carbon-Normalized Sorption Coefficients (Koc) for Selected Chloroacetanilide Herbicides on a Silty Clay Loam Soil
| Compound | Kf [(µg/g)/(µg/mL)1/n] | Koc (mL/g) |
| Metolachlor | 3.89 | 179 |
| Acetochlor | 3.55 | 163 |
| Propachlor | 2.67 | 123 |
| Alachlor | 2.07 | 95 |
Higher Kf and Koc values indicate stronger adsorption and lower mobility in soil.
Advanced Analytical Methodologies for P Chloroacetanilide and Its Derivatives in Research
Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification
Chromatographic techniques, particularly when coupled with mass spectrometry, are widely used for the separation, identification, and quantification of p-Chloroacetanilide and its metabolites in various sample types.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS)
HPLC-DAD-MS is a powerful combination for the analysis of polar and ionic compounds like many chloroacetanilide metabolites, which may not be sufficiently volatile for gas chromatography usgs.gov. HPLC provides the necessary separation, while DAD offers UV-Vis spectral information for detection and preliminary identification based on retention time and UV profile usgs.gov. The coupling with MS provides more definitive identification through molecular weight and fragmentation pattern analysis, offering lower detection limits compared to HPLC-DAD alone usgs.gov.
Research has demonstrated the effectiveness of HPLC-DAD and HPLC/MS methods for the analysis of chloroacetanilide herbicide metabolites, such as the ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites of acetochlor (B104951), alachlor (B1666766), and metolachlor (B1676510), in water samples usgs.govresearchgate.netnih.gov. These methods have shown good precision and accuracy in reagent water, surface water, and ground water usgs.govresearchgate.netnih.gov. For instance, mean HPLC-DAD recoveries of chloroacetanilide herbicide metabolites from spiked water samples ranged from 84% to 112% with relative standard deviations of 18% or less researchgate.netnih.gov. HPLC/MS methods offered even lower limits of quantitation (LOQ), with an LOQ of 0.05 µg/L compared to 0.20 µg/L for HPLC-DAD researchgate.netnih.gov.
Interactive Table 1: Performance of HPLC-DAD and HPLC/MS for Chloroacetanilide Metabolite Analysis in Water
| Method | Sample Type | Spiking Levels (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) | Limit of Quantitation (LOQ) (µg/L) |
| HPLC-DAD | Reagent, Surface, Ground Water | 0.25, 0.50, 2.0 | 84 - 112 | ≤ 18 | 0.20 |
| HPLC/MS | Reagent, Surface, Ground Water | 0.05, 0.20, 2.0 | 81 - 118 | ≤ 20 | 0.05 |
UPLC-MS/MS, an advanced form of HPLC-MS/MS, has also been applied to the analysis of chloroacetanilide and acetamide (B32628) herbicide degradates in drinking water, offering increased throughput and improved resolution of structural isomers waters.com.
Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis
GC/MS is a valuable technique for the analysis of volatile and semi-volatile organic compounds, including this compound and certain derivatives. It is particularly useful for analyzing complex mixtures where efficient separation is required before detection and identification by mass spectrometry notulaebotanicae.ro.
GC/MS has been employed in the analysis of this compound itself, for example, in the context of determining its presence as a related substance in pharmaceutical formulations like paracetamol researchgate.net. A direct GC/MS method was developed for the simultaneous determination of paracetamol and related substances, including 4'-chloroacetanilide, achieving complete resolution of the compounds in less than 11 minutes researchgate.net. The method utilized a 100% dimethylpolysiloxane column and electron-impact MS detection researchgate.net.
Furthermore, GC/MS has been used in metabolic profiling studies involving chloroacetanilide herbicides. For instance, GC/MS, in conjunction with 1H NMR, was used to observe metabolic profiles of earthworms exposed to various chloroacetanilide herbicides acs.org. This approach allowed for the identification of metabolic perturbations induced by these compounds acs.org. GC/MS has also been used to identify the chemical structures of UV-degradation products of chloroacetamide herbicides researchgate.net.
Interactive Table 2: GC/MS Method for Paracetamol and Related Substances Analysis
| Analyte | Column Type | Detection Mode | Resolution Time (min) | Linearity Range (µg/mL) |
| 4'-Chloroacetanilide | 100% dimethylpolysiloxane (Rtx-1) | Electron-Impact MS | < 11 | 25 - 350 |
| Paracetamol | 100% dimethylpolysiloxane (Rtx-1) | Electron-Impact MS | < 11 | 75 - 500 |
| 4-aminophenol | 100% dimethylpolysiloxane (Rtx-1) | Electron-Impact MS | < 11 | 25 - 350 |
| Acetanilide (B955) | 100% dimethylpolysiloxane (Rtx-1) | Electron-Impact MS | < 11 | 25 - 350 |
GC/MS analysis has also been used to identify this compound as a metabolite of p-chloroaniline in human hepatocytes and patient urine samples nih.gov.
Spectroscopic Characterization of Synthesized Compounds and Reaction Products
Spectroscopic techniques are essential for confirming the identity and structure of synthesized this compound and its derivatives, as well as characterizing reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms within a molecule, allowing for the elucidation of its structure and connectivity researchgate.net. This technique is invaluable in confirming the successful synthesis of this compound derivatives and understanding their molecular architecture sphinxsai.com.
Research involving the synthesis of substituted chloroacetanilides has utilized 1H NMR and 13C NMR spectroscopy to confirm the structures of the newly synthesized compounds sphinxsai.com. For example, in the synthesis of novel substituted 2-chloroacetanilides, NMR spectra were recorded and analyzed to establish the constitution of the synthesized compounds sphinxsai.com. Characteristic signals in the 1H NMR spectra, such as those corresponding to NH protons and aromatic protons, and signals in the 13C NMR spectra, such as those for carbonyl carbons and aromatic carbons, are used for structural confirmation sphinxsai.com. PubChem provides access to 1H NMR spectra for this compound nih.gov.
NMR spectroscopy is also used in metabolomics research to identify and characterize metabolites. 1H NMR, in combination with GC-MS, has been used for metabolic profiling of chloroacetanilide herbicides acs.org.
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a crucial tool for determining the molecular weight of a compound and obtaining fragmentation patterns that provide insights into its structure researchgate.netacs.org. Different ionization techniques and mass analyzers can be employed depending on the nature of the compound and the information required.
For this compound and its derivatives, mass spectrometry is used to confirm the molecular mass of synthesized products and to elucidate the structures of unknown compounds or metabolites based on their fragmentation pathways researchgate.netscientific.netbohrium.com. GC-MS, as mentioned earlier, provides mass spectral data for volatile compounds nih.govresearchgate.net. LC-MS and LC-MS/MS are particularly useful for less volatile or more polar derivatives and metabolites, providing molecular weight information and fragmentation data through tandem MS researchgate.netacs.org. The fragmentation patterns observed in MS/MS experiments can be used to piece together the structure of a molecule acs.org.
Research on the structural elucidation of metolachlor photoproducts, which are derivatives of chloroacetanilide herbicides, has successfully utilized LC/MS and high-resolution tandem mass spectrometry to identify the chemical structures of the main degradation products researchgate.net. The analysis of fragmentation patterns was key in determining the structural modifications induced by photolysis researchgate.net. PubChem also provides GC-MS data for this compound, showing characteristic m/z peaks nih.gov.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. This technique provides valuable information for confirming the presence of specific bonds, such as C=O (carbonyl), N-H (amide), and C-Cl (carbon-chlorine), in this compound and its derivatives sphinxsai.com.
Studies on the synthesis and characterization of substituted chloroacetanilides routinely use IR spectroscopy to confirm the presence of characteristic functional groups in the synthesized compounds sphinxsai.combohrium.com. For example, the IR spectra of synthesized acryl amides derived from 4-chloroacetanilide showed characteristic bands corresponding to the C=O group jocpr.com. Similarly, the IR spectra of pyrazolines and isoxazolines synthesized from these acryl amides showed characteristic bands for C=N groups and the absence of C=O bands, indicating the successful transformation jocpr.com. PubChem also provides FTIR spectra for this compound nih.gov.
Interactive Table 3: Characteristic IR Bands for Functional Groups
| Functional Group | Characteristic IR Band (cm⁻¹) |
| C=O (Carbonyl) | 1600 - 1700 jocpr.com |
| C=N | 1500 - 1600 jocpr.com |
| N-H | ~1505 sphinxsai.com |
| C-Cl | ~736 sphinxsai.com |
| Aromatic C=C | 1450 - 1600 sphinxsai.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
